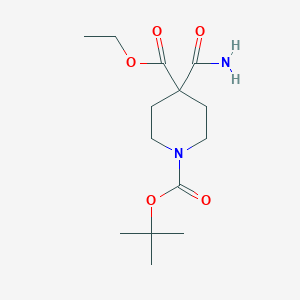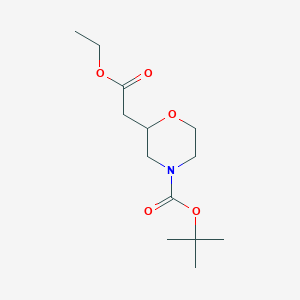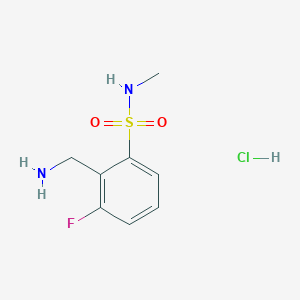
N-Boc-4-Carbamoyl piperidine-4-carboxylic acid ethyl ester
Vue d'ensemble
Description
N-Boc-4-Carbamoyl piperidine-4-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H23NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a carbamoyl group, and an ethyl ester group. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-Carbamoyl piperidine-4-carboxylic acid ethyl ester typically involves the following steps:
Protection of Piperidine: The piperidine ring is first protected with a Boc group to form N-Boc-piperidine.
Introduction of Carbamoyl Group: The protected piperidine is then reacted with a suitable carbamoylating agent to introduce the carbamoyl group at the 4-position.
Esterification: Finally, the carboxylic acid group at the 4-position is esterified with ethanol to form the ethyl ester.
The reaction conditions for these steps generally involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts or reagents like diisopropylethylamine or N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can further optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-4-Carbamoyl piperidine-4-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the Boc group.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Boc-4-Carbamoyl piperidine-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of N-Boc-4-Carbamoyl piperidine-4-carboxylic acid ethyl ester involves its ability to act as a versatile intermediate in organic synthesis. The Boc protecting group provides stability during reactions, while the carbamoyl and ethyl ester groups offer sites for further functionalization. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application in research or drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl N-Boc-piperidine-4-carboxylate: Similar in structure but lacks the carbamoyl group.
N-Boc-piperidine-4-carbonitrile: Contains a cyano group instead of a carbamoyl group.
N-Boc-4-hydroxyaniline: Features a hydroxy group instead of a carbamoyl group.
Uniqueness
N-Boc-4-Carbamoyl piperidine-4-carboxylic acid ethyl ester is unique due to the presence of both the carbamoyl and ethyl ester groups, which provide multiple sites for chemical modification. This makes it a valuable intermediate in the synthesis of diverse organic compounds and pharmaceutical agents.
Propriétés
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-carbamoylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5/c1-5-20-11(18)14(10(15)17)6-8-16(9-7-14)12(19)21-13(2,3)4/h5-9H2,1-4H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRPKNNTBDDOFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide hydrochloride](/img/structure/B1378089.png)


